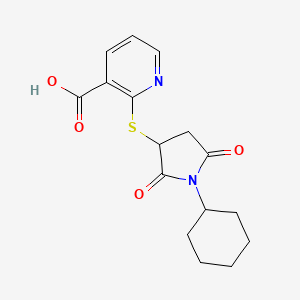

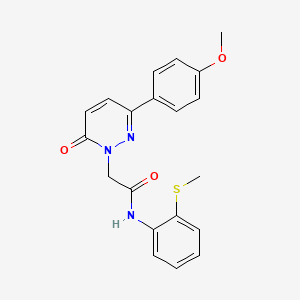

2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for this compound is1S/C16H18N2O4S/c1-8(2)15-12(16)7-11(13(15)17)20-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 334.39. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Scientific Research Applications

Chemical Synthesis and Production

The compound 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, related to nicotinic acid, has been a subject of various studies in chemical synthesis and production. For instance, nicotinic acid-based amino acid units bearing an amidoxime function on the pyridine ring have been synthesized, starting from 2-cyanonicotinic acid and coupling with methyl esters of l-α-amino acids (Ovdiichuk et al., 2015). Similarly, ecological methods for the production of nicotinic acid from commercially available raw materials, focusing on potential industrial applications, have been explored (Lisicki et al., 2022).

Pharmacological Potential

The pharmacological potential of compounds related to nicotinic acid has been a subject of interest. Synthesis and pharmacological studies of Thiazolidinones and Mannich Bases of nicotinic acid derivatives have been performed, exploring their antimicrobial and antitubercular activities (Dave et al., 2007).

Industrial Applications and Catalytic Processes

The compound's relevance in industrial applications, particularly in the food, pharmaceutical, and biochemical industries, has been highlighted. For instance, studies have focused on the intensification of nicotinic acid separation using organophosphorous solvating extractants by reactive extraction, beneficial for its production in these industries (Kumar et al., 2008). Additionally, nicotinium methane sulfonate, a bio-renewable protic ionic liquid and bi-functional catalyst, has been used for the synthesis of 2-amino-3-cyano pyridines, showing the catalytic prowess of derivatives of nicotinic acid (Tamaddon & Azadi, 2018).

Exploration of Heterocyclic Compounds

The exploration of heterocyclic compounds related to nicotinic acid has been a significant focus. Studies have synthesized sterically hindered 3-(azolyl)pyridines from nicotinonitriles, expanding the chemical library of heterocyclic derivatives of nicotinic acid and assessing their pharmacological potential (Lukyanov et al., 2008).

Mechanism of Action

properties

IUPAC Name |

2-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-13-9-12(15(20)18(13)10-5-2-1-3-6-10)23-14-11(16(21)22)7-4-8-17-14/h4,7-8,10,12H,1-3,5-6,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXYACYSUYKSNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)

![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)